4-(N,N-Dimethylsulfamoyl)phenylboronic acid
Overview
Description
4-(N,N-Dimethylsulfamoyl)phenylboronic acid is an organic compound with the molecular formula C8H12BNO4S and a molecular weight of 229.06 g/mol . It is a boronic acid derivative, which is known for its ability to form reversible covalent bonds with diols, making it useful in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid typically involves the reaction of phenylboronic acid with N,N-dimethylsulfamoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(N,N-Dimethylsulfamoyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert it into different boronic derivatives.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the boronic acid group .
Major Products
The major products formed from these reactions include boronic esters, boronic acids, and substituted phenylboronic acid derivatives .
Scientific Research Applications
4-(N,N-Dimethylsulfamoyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-(N,N-Dimethylsulfamoyl)phenylboronic acid exerts its effects involves the formation of reversible covalent bonds with diols. This interaction is pH-dependent, with the boronic acid group forming a covalent complex with diols under basic conditions and dissociating under acidic conditions . This property is exploited in various applications, such as sensing and separation technologies .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methanesulfonyl)phenylboronic acid
- 4-(Methylthio)phenylboronic acid
- 4-Mercaptophenylboronic acid
- 4-Aminophenylboronic acid hydrochloride
Uniqueness
4-(N,N-Dimethylsulfamoyl)phenylboronic acid is unique due to its dimethylsulfamoyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective binding to diols and other functional groups .
Properties
IUPAC Name |
[4-(dimethylsulfamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4S/c1-10(2)15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUGXBSXXJTVDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657141 | |
Record name | [4-(Dimethylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486422-59-7 | |
Record name | [4-(Dimethylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(N,N-Dimethylsulphonamido)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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